((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate

Catalog No.
S735334
CAS No.
78469-86-0
M.F
C18H17NO6
M. Wt
343.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4...

CAS Number

78469-86-0

Product Name

((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate

IUPAC Name

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methyl 4-nitrobenzoate

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

InChI

InChI=1S/C18H17NO6/c20-18(14-6-8-15(9-7-14)19(21)22)24-12-17-16(25-17)11-23-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1

InChI Key

XBAOYRZETQXAAE-DLBZAZTESA-N

SMILES

C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@H](O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate is a synthetic compound characterized by its complex structure, which includes an epoxide group and a nitrobenzoate moiety. Its molecular formula is C18H17NO6, and it has a molecular weight of approximately 343.33 g/mol. The compound's structure features a benzyloxy group attached to an oxirane ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no documented information regarding a specific mechanism of action for this compound.

  • Potential irritant: The epoxide ring can irritate skin and eyes [].
  • Potential endocrine disruptor: The nitro group may have endocrine-disrupting properties.
Due to its functional groups:

  • Epoxide Ring Opening: The oxirane ring can undergo nucleophilic attack, leading to the formation of diols or other derivatives.
  • Esterification: The carboxylic acid component (4-nitrobenzoic acid) can react with alcohols to form esters, which can be useful in synthesizing derivatives of this compound.
  • Reduction Reactions: The nitro group may be reduced to an amine under specific conditions, altering the compound's biological activity and properties.

These reactions highlight the compound's versatility in synthetic applications.

The synthesis of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate typically involves several steps:

  • Formation of the Epoxide: Starting from a suitable precursor (such as an allylic alcohol), an epoxidation reaction can be performed using peracids.
  • Protection of Hydroxyl Groups: The hydroxyl group may be protected using a benzyloxy group through standard alkylation techniques.
  • Esterification: The final step involves reacting the protected epoxide with 4-nitrobenzoic acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form the ester.

These methods allow for the efficient production of the compound while maintaining its stereochemistry .

((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs due to its structural features.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Research: In studying reaction mechanisms involving epoxides and nitro compounds.

Interaction studies are crucial for understanding how ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate interacts with biological targets. These studies may include:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • In Vitro Studies: Evaluating cytotoxicity and other biological effects on cell lines.
  • Mechanistic Studies: Investigating how the compound's structure influences its reactivity and biological activity.

Such studies are essential for determining the safety and efficacy of the compound in potential therapeutic applications.

Several compounds share structural features with ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Nitrophenyl glycidyl etherContains a glycidyl groupKnown for its epoxy resin applications
Benzyloxy methyl epoxideSimilar oxirane structureUsed in polymer chemistry
Nitrobenzene derivativesContains nitro groupsExhibits diverse biological activities

Each of these compounds has unique properties that distinguish them from ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate while sharing common functional groups that may influence their reactivity and biological activity .

XLogP3

2.7

Dates

Modify: 2023-08-15

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